

# (R)-(+)-Pantoprazole chemical structure and properties

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## Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

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## An In-depth Technical Guide on (R)-(+)-Pantoprazole

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **(R)-(+)-Pantoprazole**. It is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**(R)-(+)-Pantoprazole** is the R-enantiomer of the proton pump inhibitor pantoprazole. The sulfoxide group in the pantoprazole molecule is a chiral center, leading to two stereoisomers.

Identifier	Value	Reference
IUPAC Name	6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole	PubChem CID: 11181988
SMILES	<chem>COC1=C(C(=NC=C1)C--INVALID-LINK--C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC</chem>	PubChem CID: 11181988
InChI Key	IQPSEEYGBUAQFF-AREMUKBSSA-N	PubChem CID: 11181988

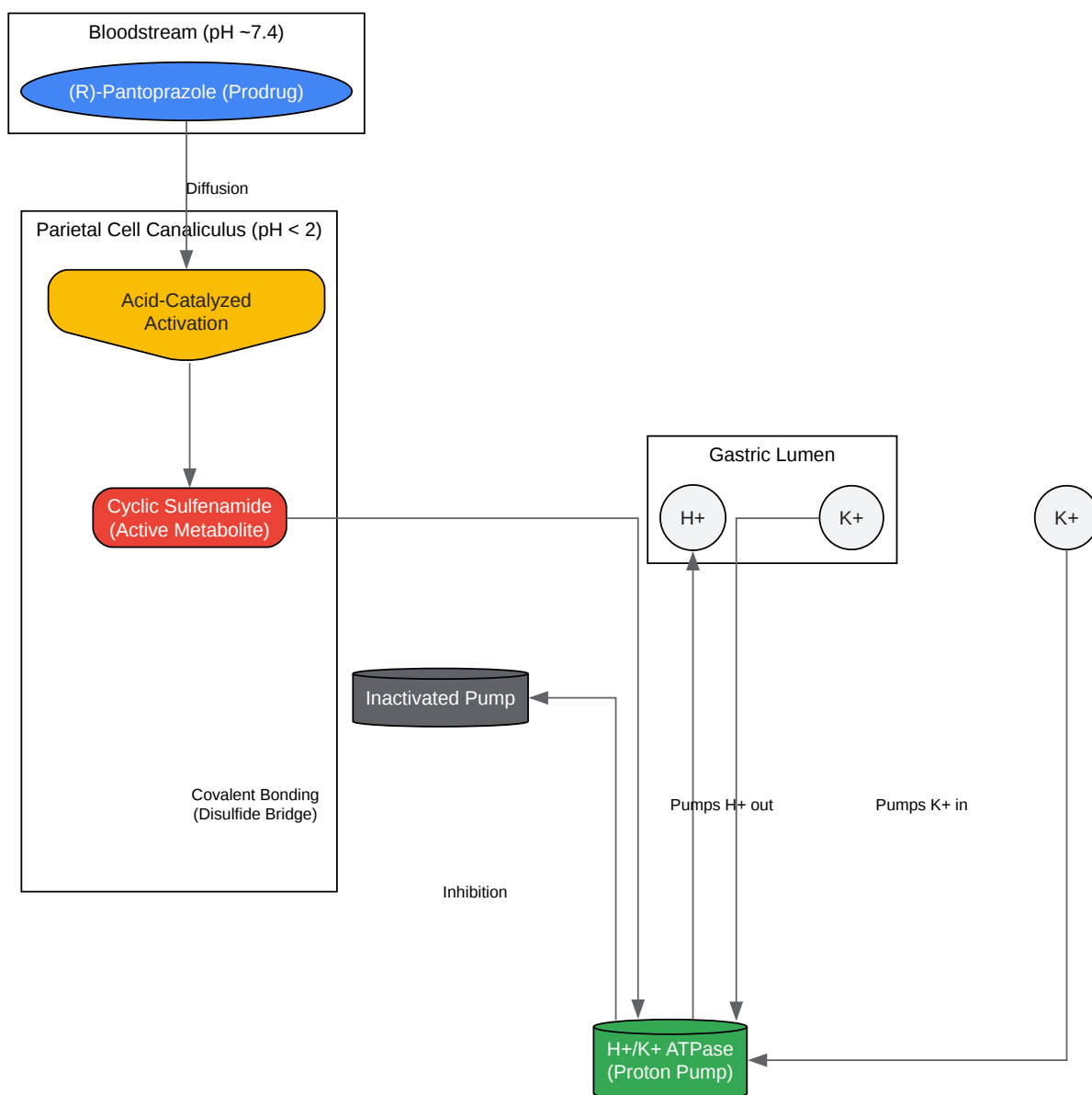
## Physicochemical Properties

The following table summarizes key physicochemical properties of pantoprazole. Data for the specific (R)-(+)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented as a close approximation.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>15</sub> F <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S	PubChem CID: 4679
Molecular Weight	383.37 g/mol	PubChem CID: 4679
Melting Point	139-140 °C (with decomposition) (for racemic mixture)	[1][2]
pKa	pKa1: 3.92 (pyridine); pKa2: 8.19 (benzimidazole) (for racemic mixture)	[2]
Solubility	Pantoprazole Sodium Sesquihydrate: Freely soluble in water, very slightly soluble in phosphate buffer (pH 7.4), and practically insoluble in n-hexane.	[2][3]
Appearance	White to off-white solid (for racemic mixture)	[2]

## Mechanism of Action: Proton Pump Inhibition

**(R)-(+)-Pantoprazole** is a prodrug that reduces gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H<sup>+</sup>/K<sup>+</sup>-ATPase) enzyme system, also known as the proton pump.[3] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H<sup>+</sup>/K<sup>+</sup>-ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid production.[4]



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Mechanism of Action of **(R)-(+)-Pantoprazole**.

## Experimental Protocols

### General Synthesis of Racemic Pantoprazole

The synthesis of pantoprazole generally involves a two-step process: the formation of a thioether intermediate followed by its oxidation to the sulfoxide.<sup>[5]</sup>

#### Step 1: Synthesis of the Thioether Intermediate

- **Condensation Reaction:** 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.
- **Reaction Conditions:** The reaction is typically carried out in the presence of an inorganic base (e.g., sodium hydroxide) in a suitable solvent.
- **Product:** This reaction yields the thioether intermediate, 5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

#### Step 2: Oxidation to Pantoprazole

- **Oxidation:** The thioether intermediate is oxidized to form the sulfoxide, pantoprazole.
- **Oxidizing Agent:** Various oxidizing agents can be used, such as sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, or peracids.<sup>[5]</sup> The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation to the corresponding sulfone impurity.
- **Purification:** The resulting racemic pantoprazole is then purified using standard techniques such as crystallization.

Asymmetric synthesis to directly obtain **(R)-(+)-Pantoprazole** typically involves the use of a chiral catalyst or a chiral oxidizing agent during the oxidation step to stereoselectively form the R-enantiomer.

### Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of pantoprazole can be resolved using chiral HPLC. The following is a representative methodology.

Objective: To separate and quantify **(R)-(+)-Pantoprazole** and (S)-(-)-Pantoprazole from a sample matrix.

#### Instrumentation and Conditions:

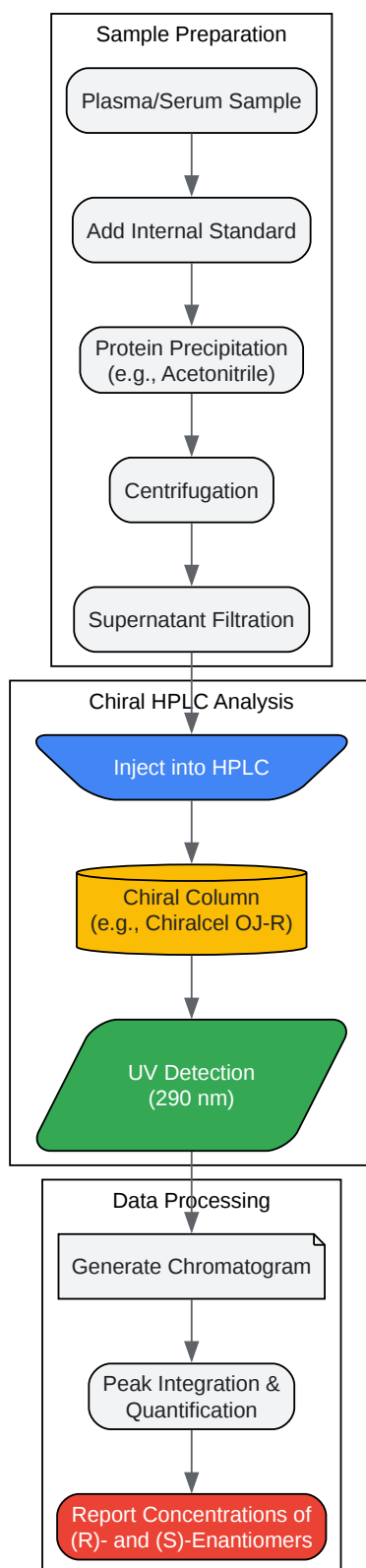
- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Column: Chiralcel OJ-R (150 mm x 4.6 mm i.d., 5- $\mu$ m particle size).[6] Alternative columns include Chirobiotic TAG or Chiralpak IE.[7][8]
- Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate.[6] A gradient can be employed for optimal separation.
- Flow Rate: 0.5 mL/min.[6]
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detection at 290 nm.[6]
- Injection Volume: 10-20  $\mu$ L.

#### Sample Preparation:

- Standard Solutions: Prepare stock solutions of racemic pantoprazole and the individual enantiomers (if available) in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
- Biological Samples (e.g., Serum): For pharmacokinetic studies, serum samples (e.g., 150  $\mu$ L) can be mixed with an internal standard (e.g., phenacetin).[6] A direct injection onto the HPLC system may be possible with a column-switching device for sample cleanup.[6] Alternatively, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant can be performed.

#### Analysis:

- Inject the prepared samples and standards into the HPLC system.
- Record the chromatograms. The two enantiomers should appear as distinct peaks.
- Identify the peaks corresponding to **(R)-(+)-Pantoprazole** and (S)-(-)-Pantoprazole based on the retention times of the individual enantiomer standards or by using techniques like HPLC-CD spectroscopy.<sup>[7]</sup>
- Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve.



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Workflow for Chiral Separation of Pantoprazole.

## Pharmacokinetic Properties

The pharmacokinetics of pantoprazole are stereoselective, primarily due to differences in metabolism by the cytochrome P450 system, particularly CYP2C19.[9]

Parameter	(R)-(+)-Pantoprazole	(S)-(-)-Pantoprazole	Reference
Metabolism	Metabolized by CYP2C19 and CYP3A4. Metabolism is impaired to a greater extent in CYP2C19 poor metabolizers compared to the (S)-enantiomer.	Metabolized by CYP2C19 and CYP3A4. Generally cleared faster than the (R)-enantiomer in extensive metabolizers.	[9][10]
Elimination Half-life ( $t_{1/2}$ ) in Poor Metabolizers	~3.55-fold longer than (S)-enantiomer	Shorter than (R)-enantiomer	[9]
Area Under the Curve (AUC) in Poor Metabolizers	~3.59-fold greater than (S)-enantiomer	Lower than (R)-enantiomer	[9]
Protein Binding	Mean unbound fraction is slightly greater than the (S)-enantiomer.	Slightly lower unbound fraction compared to the (R)-enantiomer.	[11]

Note: In extensive metabolizers of CYP2C19, the pharmacokinetic differences between the two enantiomers are less pronounced.[9] In rats, significant chiral inversion from the (+)-enantiomer to the (-)-enantiomer has been observed.[12]

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